![molecular formula C9H10N4O2 B13222363 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aminopyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the aminomethyl position .
科学研究应用
6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Structurally similar but with different substituents, leading to variations in biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with distinct pharmacological properties.
Uniqueness
6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
6-(aminomethyl)-4-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O2/c1-15-9-6-2-5(3-10)8(14)13-7(6)11-4-12-9/h2,4H,3,10H2,1H3,(H,11,12,13,14) |
InChI 键 |
SAGJTNXUQWJGIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC2=C1C=C(C(=O)N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


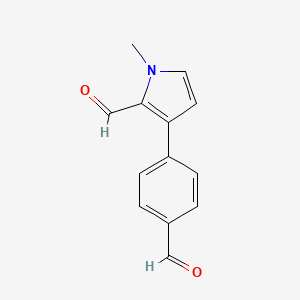

![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
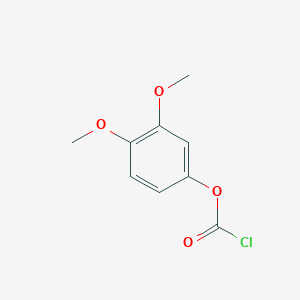
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
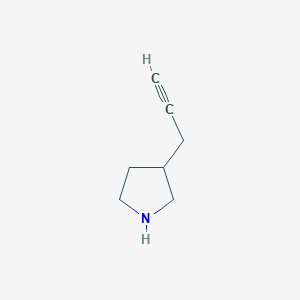
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)
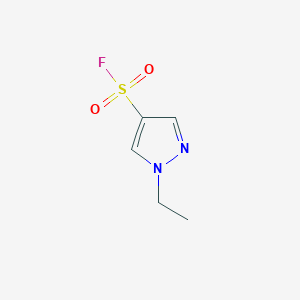
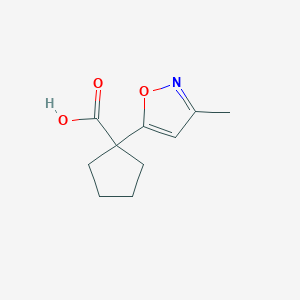
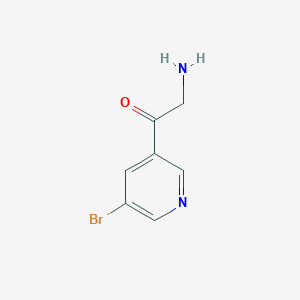
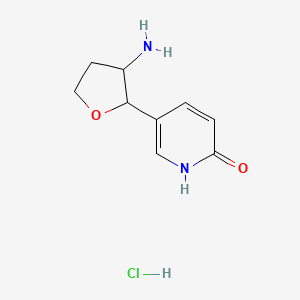
amine](/img/structure/B13222354.png)
